2-chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide 2-chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1091041-24-5
VCID: VC11971850
InChI: InChI=1S/C19H19ClFNO2/c20-17-12-15(21)6-7-16(17)18(23)22-13-19(8-10-24-11-9-19)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23)
SMILES: C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CC=C3
Molecular Formula: C19H19ClFNO2
Molecular Weight: 347.8 g/mol

2-chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide

CAS No.: 1091041-24-5

Cat. No.: VC11971850

Molecular Formula: C19H19ClFNO2

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide - 1091041-24-5

Specification

CAS No. 1091041-24-5
Molecular Formula C19H19ClFNO2
Molecular Weight 347.8 g/mol
IUPAC Name 2-chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide
Standard InChI InChI=1S/C19H19ClFNO2/c20-17-12-15(21)6-7-16(17)18(23)22-13-19(8-10-24-11-9-19)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23)
Standard InChI Key IXIPEZYJCDWDPS-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CC=C3
Canonical SMILES C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

2-Chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide possesses the molecular formula C₁₉H₁₉ClFN₂O₂, derived from the combination of a 2-chloro-4-fluorobenzoic acid moiety and a (4-phenyloxan-4-yl)methylamine group. Its molecular weight is calculated as 361.9 g/mol, with contributions from halogen atoms (Cl, F) and the tetrahydropyran (oxane) ring system .

PropertyValue
Molecular FormulaC₁₉H₁₉ClFN₂O₂
Molecular Weight361.9 g/mol
IUPAC Name2-Chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide

Structural Features

The compound’s structure includes:

  • A 2-chloro-4-fluorobenzoyl group, which introduces electronic asymmetry and potential hydrogen-bonding interactions.

  • A 4-phenyloxan-4-ylmethyl substituent, conferring steric bulk and conformational rigidity due to the tetrahydropyran ring’s chair conformation .

  • An amide linkage that enhances stability and participates in intermolecular interactions.

The chloro and fluoro substituents at the 2- and 4-positions of the benzene ring are strategic for modulating electronic effects, while the phenyloxane group may influence solubility and target binding .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 2-chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide likely follows a two-step procedure analogous to established benzamide syntheses :

  • Activation of the carboxylic acid: 2-Chloro-4-fluorobenzoic acid is activated using a carbodiimide reagent (e.g., EDCI) in the presence of DMAP as a catalyst.

  • Amide coupling: The activated intermediate reacts with (4-phenyloxan-4-yl)methanamine in dichloromethane (DCM) at ambient temperature.

Representative Reaction Conditions:

ParameterValue
Coupling reagentEDCI (1.2 equiv)
CatalystDMAP (0.01 equiv)
SolventDichloromethane
Temperature20–25°C
Reaction time16 hours
Yield (estimated)50–70%

This method mirrors the synthesis of 2-chloro-N-(4-nitrophenyl)benzamide, where EDCI-mediated coupling achieved a 60% yield .

Challenges and Considerations

  • Steric hindrance: The bulky (4-phenyloxan-4-yl)methyl group may slow the amidation reaction, necessitating extended reaction times or elevated temperatures.

  • Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures may be required to isolate the pure product.

Physicochemical Properties

Lipophilicity and Solubility

The compound’s calculated logP (octanol-water partition coefficient) is estimated at 3.2–3.8, indicating moderate lipophilicity due to the phenyloxane and halogenated aromatic ring. Solubility in aqueous media is expected to be low (<0.1 mg/mL), aligning with trends observed in 2-chloro-4-fluoropyridine derivatives .

Predicted Solubility in Common Solvents:

SolventSolubility (mg/mL)
DMSO>50
Methanol5–10
Water<0.1

Spectral Characteristics

While experimental spectral data for this specific compound are unavailable, key features can be inferred:

  • ¹H NMR: Signals for the oxane ring protons (δ 1.5–4.0 ppm), aromatic protons (δ 6.8–8.0 ppm), and amide NH (δ 8.2–8.5 ppm).

  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Future Directions

  • Synthetic optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • Biological screening: Prioritize assays against cancer cell lines and bacterial pathogens.

  • Crystallography: Obtain X-ray structures to elucidate conformational preferences.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator